2,5-Diethoxypyridine
Overview
Description
2,5-Diethoxypyridine is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, where two ethoxy groups are substituted at the 2 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethoxypyridine can be synthesized through several methods. One common approach involves the direct alkylation of 2,5-dihydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Another method involves the use of a one-pot synthesis where 2,5-dihydroxypyridine is reacted with diethyl sulfate in the presence of a base. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The process involves the same basic reactions as the laboratory methods but is scaled up and optimized for industrial efficiency. Catalysts and optimized reaction conditions are used to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,5-Diethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological activity.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diethoxypyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxypyridine: Similar in structure but with methoxy groups instead of ethoxy groups.
2,5-Dihydroxypyridine: The parent compound with hydroxyl groups instead of ethoxy groups.
2,5-Dimethylpyridine: Similar pyridine derivative with methyl groups.
Uniqueness
2,5-Diethoxypyridine is unique due to the presence of ethoxy groups, which impart different steric and electronic properties compared to methoxy or hydroxyl groups. These differences can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in synthesis and drug design.
Properties
IUPAC Name |
2,5-diethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-5-6-9(10-7-8)12-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFWVOLIUXDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428391 | |
Record name | 2,5-diethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408338-50-1 | |
Record name | 2,5-diethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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